2-Azacyclooctanone, commonly known as heptanelactam, is an 8-membered cyclic amide primarily procured as the direct monomeric precursor for Polyamide 7 (Nylon-7). Unlike standard 7-membered lactams, this compound offers a unique intermediate carbon-to-amide ratio that bridges the performance gap between common engineering plastics. Commercially, it presents as a solid with a uniquely low melting point of 35–38 °C, allowing it to transition to a processable liquid just above room temperature . Its moderate ring strain and specific hydrogen-bonding profile make it a highly valuable building block for specialized ring-opening polymerizations, high-performance fibers, and precision molded components where standard polyamides fail to meet dimensional or thermal requirements [1].
Procurement decisions often default to caprolactam (Nylon-6 precursor) due to cost, or laurolactam (Nylon-12 precursor) for moisture resistance. However, substituting 2-Azacyclooctanone with caprolactam results in a polymer that absorbs nearly double the moisture, leading to unacceptable dimensional swelling (0.5%–3%) and loss of wet modulus in precision parts [1]. Conversely, while laurolactam provides excellent moisture resistance, the resulting Nylon-12 suffers from a significantly lower melting point (~178 °C) and reduced mechanical rigidity compared to Nylon-7 [2]. 2-Azacyclooctanone is strictly required when an application demands the precise combination of the high thermal resistance characteristic of shorter-chain nylons and the dimensional stability of long-chain nylons [1].
When polymerized, 2-Azacyclooctanone yields Nylon-7, which exhibits a moisture absorption rate of approximately 2.6% at 20°C and 65% relative humidity. In contrast, caprolactam-derived Nylon-6 absorbs roughly 4.7% moisture under identical conditions[1]. This ~45% reduction in hygroscopicity is critical because standard PA6 can experience dimensional expansion of up to 3% upon water absorption, which compromises the tolerance of precision injection-molded parts[2].
| Evidence Dimension | Polymer Moisture Absorption |
| Target Compound Data | 2.6% (Nylon-7 derived from 2-Azacyclooctanone) |
| Comparator Or Baseline | 4.7% (Nylon-6 derived from Caprolactam) |
| Quantified Difference | ~45% reduction in moisture uptake |
| Conditions | 20°C, 65% Relative Humidity |
Lower moisture absorption ensures tighter tolerances and higher wet modulus for precision injection-molded components and specialty fibers.
The polymerization of 2-Azacyclooctanone produces a thermoplastic with a characteristic melting point of 220–225 °C [1]. This provides a distinct thermal advantage over standard Nylon-6 (derived from caprolactam), which melts at 208–215 °C [1]. The higher melting threshold of the 8-membered lactam derivative extends the operational temperature window for downstream applications, maintaining structural integrity in higher-heat environments than generic PA6[2].
| Evidence Dimension | Polymer Melting Point (Tm) |
| Target Compound Data | 220–225 °C (Nylon-7) |
| Comparator Or Baseline | 208–215 °C (Nylon-6) |
| Quantified Difference | +10 to +17 °C increase in melting point |
| Conditions | Standard atmospheric pressure, bulk polymer |
The elevated melting point allows the resulting materials to withstand higher continuous operating temperatures in automotive or industrial environments.
As a monomer, 2-Azacyclooctanone features a uniquely low melting point of 35–38 °C, allowing it to transition to a clear liquid just above room temperature . In contrast, caprolactam melts at ~69 °C and laurolactam at ~150 °C [1]. This low melting threshold significantly reduces the thermal energy required for monomer liquefaction, facilitating easier continuous pumping, blending, and injection in reactive extrusion or casting processes without risking premature thermal degradation .
| Evidence Dimension | Monomer Melting Point |
| Target Compound Data | 35–38 °C |
| Comparator Or Baseline | ~69 °C (Caprolactam) / ~150 °C (Laurolactam) |
| Quantified Difference | >30 °C reduction in melting temperature vs. caprolactam |
| Conditions | Standard atmospheric pressure |
Low-temperature liquefaction simplifies bulk handling, reduces heating costs, and enables liquid-feed processing at near-ambient temperatures.
The 8-membered ring of 2-Azacyclooctanone possesses moderate ring strain, which thermodynamically drives ring-opening polymerization (ROP) more favorably than highly stable 6- or 7-membered unstrained rings. Computational and thermodynamic studies on 8-membered cyclic systems indicate lower energetic demands for ring opening compared to smaller cycles, enabling efficient conversion with specialized catalysts [1]. This allows for milder polymerization conditions and higher conversion rates in the synthesis of specialty polyamides [1].
| Evidence Dimension | Ring-Opening Energetic Demand |
| Target Compound Data | Moderate ring strain (8-membered lactam) |
| Comparator Or Baseline | Low ring strain (6- or 7-membered lactams) |
| Quantified Difference | Lower activation energy / favorable exothermic ring opening |
| Conditions | Catalytic ring-opening polymerization |
The favorable thermodynamics allow for milder polymerization conditions and higher conversion rates in the synthesis of specialty polyamides and copolymers.
Utilizing the low moisture absorption (2.6%) of PA-7 derived from 2-Azacyclooctanone to manufacture gears, fasteners, and housings that maintain strict dimensional tolerances regardless of ambient humidity [1].
Spinning Nylon-7 fibers for textiles that require superior wash-and-wear properties, high wet modulus, and better shape retention than standard Nylon-6, owing to the higher melting point and lower hygroscopicity [2].
Leveraging the 35–38 °C monomer melting point of 2-Azacyclooctanone for low-energy continuous liquid feeding in reactive extrusion setups, avoiding the high thermal overhead required for laurolactam .
Irritant